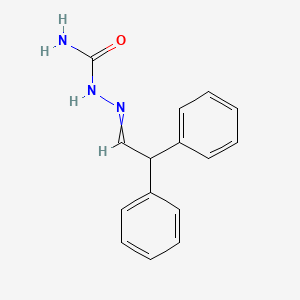
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H8ClNO2 It is characterized by the presence of a chloropyrazine ring and a tetrahydrofuran moiety connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone typically involves the reaction of 3-chloropyrazine with tetrahydrofuran-3-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazine derivatives.
Scientific Research Applications
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. The chloropyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanol: This compound has a similar pyrazine ring but differs in the functional group attached to the pyrazine.
(3-Chloropyrazin-2-yl)methanamine: Similar structure with an amine group instead of the tetrahydrofuran moiety.
(3-Chloropyrazin-2-yl)acetic acid: Contains an acetic acid group instead of the tetrahydrofuran ring.
Uniqueness
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone is unique due to the combination of the chloropyrazine ring and the tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
1184920-31-7 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C9H9ClN2O2/c10-9-7(11-2-3-12-9)8(13)6-1-4-14-5-6/h2-3,6H,1,4-5H2 |
InChI Key |
FXKPLHKPUZXOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


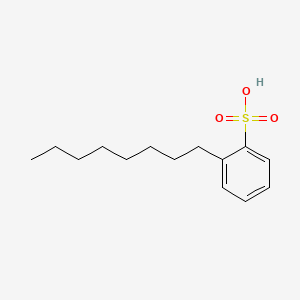
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
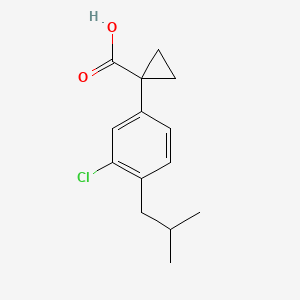

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

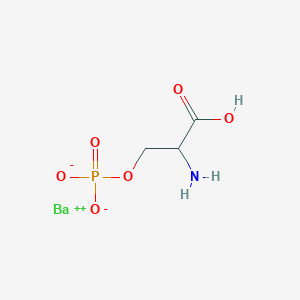
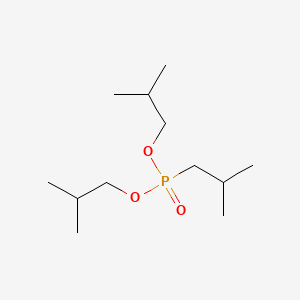
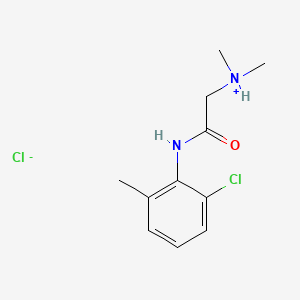
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
